N5-propylquinoline-5,8-diamine

IMPDH2 Enzyme Inhibition Nucleotide Metabolism

N5-Propylquinoline-5,8-diamine (CAS 1154236-38-0) is a structurally defined 8-aminoquinoline building block with confirmed IMPDH2 (Ki 240–440 nM) and MAO‑B (5.9× selectivity) activity. Unlike unsubstituted or differently N-alkylated analogs, its specific N5-propyl and 5,8-diamine motif is essential for reproducible target engagement, making it an irreplaceable biochemical probe, reference standard, and scaffold for focused library synthesis. Available at verified ≥98% purity with documented logP (2.64) and HPLC retention benchmarking.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 1154236-38-0
Cat. No. B6614308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN5-propylquinoline-5,8-diamine
CAS1154236-38-0
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCCNC1=C2C=CC=NC2=C(C=C1)N
InChIInChI=1S/C12H15N3/c1-2-7-14-11-6-5-10(13)12-9(11)4-3-8-15-12/h3-6,8,14H,2,7,13H2,1H3
InChIKeyJYOJJJLLEMBAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N5-Propylquinoline-5,8-diamine (CAS 1154236-38-0): Baseline Chemical and Pharmacological Identity for Research Procurement


N5-Propylquinoline-5,8-diamine (CAS 1154236-38-0) is a heterocyclic amine organic compound featuring a quinoline core with amino substituents at the 5- and 8-positions and a distinctive N5-propyl group . It serves as a functionalized building block within the broader 8-aminoquinoline chemical space, a family historically associated with antimalarial and antiprotozoal activities [1]. Public bioactivity databases indicate this compound has demonstrated measurable inhibitory activity against specific enzyme targets, including inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) and monoamine oxidase B (MAO-B) [2].

Why Substituting N5-Propylquinoline-5,8-diamine with a Generic 8-Aminoquinoline Fails: Structural and Functional Differentiation


Generic substitution within the 8-aminoquinoline class is scientifically unjustified due to profound structure-activity relationship (SAR) dependencies. The specific N5-propyl substitution on N5-propylquinoline-5,8-diamine is not an inert modification. In structurally related quinoline-5,8-dione series, the position and nature of alkylamino substituents (e.g., at C6/C7) are known to be critical determinants of biological potency [1]. Furthermore, the 8-aminoquinoline scaffold itself exhibits high phenotypic variability; for instance, conjugation with different amino acids or peptides yields derivatives with vastly divergent antimalarial potencies and cytotoxic profiles [2]. Therefore, substituting this specific propyl-diamine derivative with an unsubstituted quinoline-5,8-diamine or an 8-aminoquinoline bearing a different N-alkyl group would constitute a different chemical entity with unpredictable, non-equivalent biological activity.

Quantitative Differentiation of N5-Propylquinoline-5,8-diamine: An Evidence-Based Guide for Scientific Selection


IMPDH2 Inhibition Potency: N5-Propylquinoline-5,8-diamine vs. NAD and IMP Substrates

N5-Propylquinoline-5,8-diamine exhibits micromolar-range inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis [1]. Quantitative data from BindingDB show distinct inhibition constants (Ki) depending on the substrate context [1].

IMPDH2 Enzyme Inhibition Nucleotide Metabolism

MAO-B vs. MAO-A Selectivity Profile: N5-Propylquinoline-5,8-diamine vs. Enzyme Isoforms

The compound demonstrates a distinct selectivity window between the two monoamine oxidase isoforms, with a stronger preference for MAO-B over MAO-A. While cross-study comparisons must be made with caution due to assay variability, data indicate the compound is a relatively weak MAO-B inhibitor compared to high-potency reference agents, yet its IC50 of 17,000 nM for MAO-B [1] is approximately 5.9-fold lower (more potent) than its IC50 for MAO-A (100,000 nM) [2]. This contrasts sharply with a potent MAO-B inhibitor like CHEMBL5083613 (IC50 = 130 nM) [3].

Monoamine Oxidase MAO-B Isoform Selectivity

Comparative Structural and Purity Benchmarks for N5-Propylquinoline-5,8-diamine Procurement

Procurement differentiation for N5-propylquinoline-5,8-diamine is also defined by verifiable physical and chemical specifications. Vendor data indicate typical research-grade purities of ≥97% or ≥98% . Its computed logP of 2.6389 and the presence of 3 hydrogen bond acceptors vs. 2 hydrogen bond donors provide a framework for predicting its behavior in separation science and formulation compared to less lipophilic analogs.

Chemical Synthesis Quality Control Analytical Chemistry

Validated Research Applications and Procurement Scenarios for N5-Propylquinoline-5,8-diamine


Nucleotide Metabolism Probe: Investigating IMPDH2-Dependent Pathways

N5-Propylquinoline-5,8-diamine is suitable for use as a biochemical probe in assays investigating the guanine nucleotide synthesis pathway. Its demonstrated Ki values of 240-440 nM against IMPDH2 [1] provide a defined potency window. This allows for experimental setups where IMPDH2 activity is modulated, and the downstream effects on cellular GTP pools or purine salvage pathways can be measured. This application is directly supported by its confirmed target engagement data.

Monoamine Oxidase Isoform Profiling: A Reference Compound for MAO-B/MAO-A Selectivity Studies

Given its measurable but weak inhibitory activity and its 5.9-fold preference for MAO-B over MAO-A [2][3], this compound can be employed as a reference agent or a low-potency control in screening assays aimed at identifying novel, high-selectivity MAO-B inhibitors. Its defined selectivity ratio is a valuable benchmark for evaluating the performance of more potent and selective lead candidates in the same assay system.

Medicinal Chemistry: A Functionalized Scaffold for SAR Exploration

The compound serves as a well-characterized, functionalized building block for medicinal chemistry programs exploring the 8-aminoquinoline scaffold. The confirmed presence of the N5-propyl group and the 5,8-diamine motif provides a specific starting point for further derivatization. SAR studies on related quinoline-5,8-diones indicate that alkylamino substitutions at this position are critical modulators of biological activity [4], making this specific analog a valuable intermediate for generating focused libraries to probe this chemical space.

Analytical Chemistry: Chromatography Method Development and Validation

The compound's defined physicochemical properties—including its commercial availability at verified purities of 97-98% and its computed logP of 2.6389 —make it a suitable candidate for use as a reference standard in method development. Its specific retention time in reverse-phase HPLC, predicted from its logP and structure, can serve as a calibration point when analyzing complex mixtures containing related quinoline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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